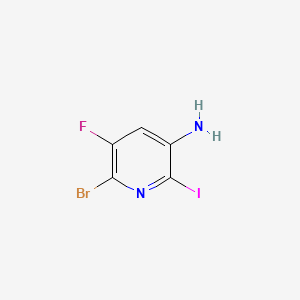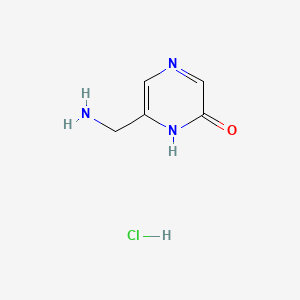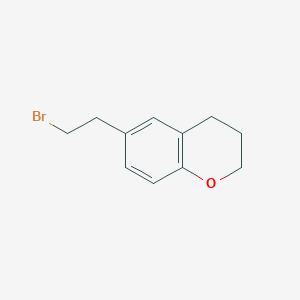
6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran typically involves the bromination of a precursor compound. One common method is the bromination of 6-ethyl-3,4-dihydro-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The choice of solvent and reaction conditions would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products include hydroxylated or carbonylated benzopyrans.
Reduction: The major product is 6-ethyl-3,4-dihydro-2H-1-benzopyran.
科学研究应用
6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran depends on its interaction with biological molecules. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA. This can lead to the formation of covalent bonds, potentially disrupting normal cellular functions. The benzopyran ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
6-ethyl-3,4-dihydro-2H-1-benzopyran: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
6-(2-chloroethyl)-3,4-dihydro-2H-1-benzopyran: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
6-(2-iodoethyl)-3,4-dihydro-2H-1-benzopyran: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
6-(2-bromoethyl)-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the bromoethyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in medicinal chemistry and drug development.
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
6-(2-bromoethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H13BrO/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8H,1-2,5-7H2 |
InChI 键 |
XIFOXQSPFUHMKR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)CCBr)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


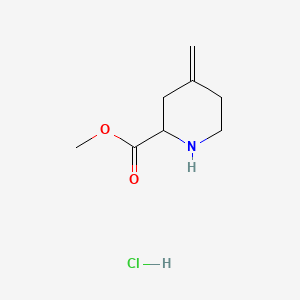
![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)

![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)

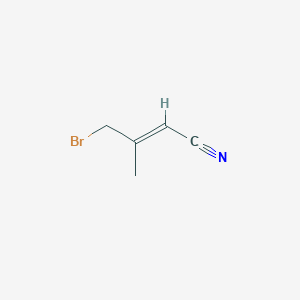

![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)
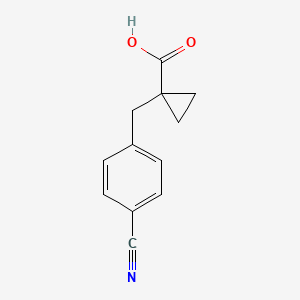
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
